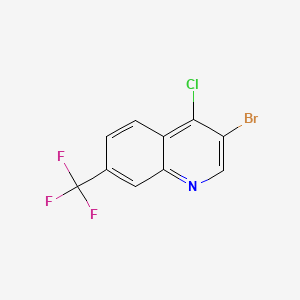
N-Butadecanoyl-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butadecanoyl-D-valine is a synthetic compound with the chemical formula C19H37NO3 It is a derivative of D-valine, an essential amino acid, and features a butadecanoyl group attached to the nitrogen atom of the valine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butadecanoyl-D-valine typically involves the acylation of D-valine with butadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include butadecanoic acid, D-valine, and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually performed in an organic solvent like dichloromethane, and the mixture is stirred at room temperature for several hours to complete the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Butadecanoyl-D-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Butadecanoyl-D-valine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Butadecanoyl-D-valine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or industrial processes.
Vergleich Mit ähnlichen Verbindungen
N-Butadecanoyl-D-valine can be compared with other similar compounds, such as:
N-Acetyl-D-valine: A derivative of D-valine with an acetyl group instead of a butadecanoyl group.
N-Propionyl-D-valine: Another derivative with a propionyl group.
N-Butanoyl-D-valine: A compound with a butanoyl group.
Uniqueness: this compound is unique due to its longer carbon chain (butadecanoyl group), which imparts distinct chemical and physical properties. This makes it suitable for specific applications where longer chain derivatives are preferred.
Eigenschaften
CAS-Nummer |
14379-31-8 |
|---|---|
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.526 |
IUPAC-Name |
(2R)-3-methyl-2-(tetradecylamino)butanoic acid |
InChI |
InChI=1S/C19H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(17(2)3)19(21)22/h17-18,20H,4-16H2,1-3H3,(H,21,22)/t18-/m1/s1 |
InChI-Schlüssel |
ZXJMGVAOAANHGH-GOSISDBHSA-N |
SMILES |
CCCCCCCCCCCCCCNC(C(C)C)C(=O)O |
Synonyme |
N-Butadecanoyl-D-valine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)

